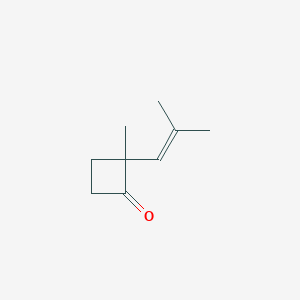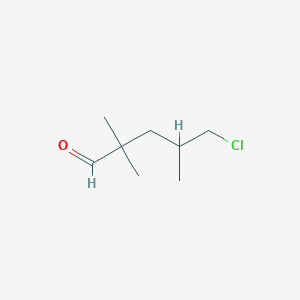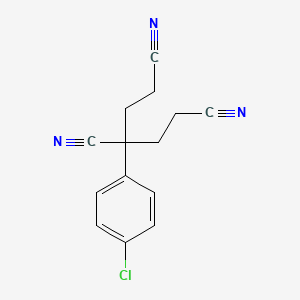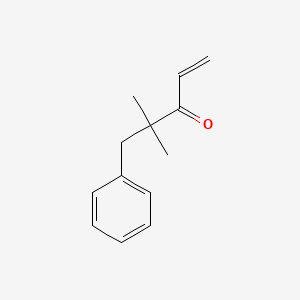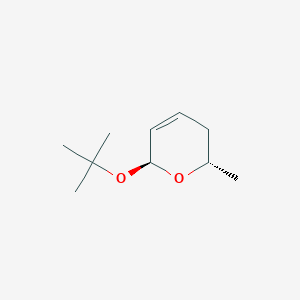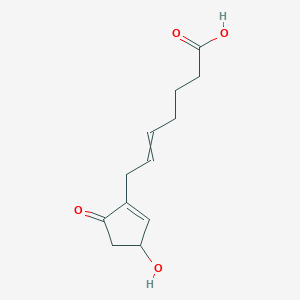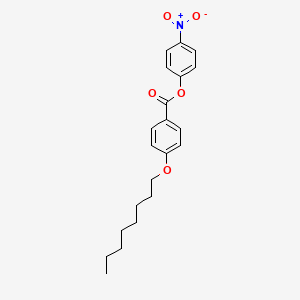
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by the presence of a dioxolane ring fused to a pentanone chain, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of 2-methyl-1,3-dioxolane with pentan-3-one under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as toluene, with the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, ensures high yields and purity of the product. Catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one undergoes various chemical reactions, including:
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Acid Catalysts:
p-Toluenesulfonic acid, sulfuric acidMajor Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxolanes
Applications De Recherche Scientifique
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions, allowing selective transformations to occur. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Another cyclic acetal with a six-membered ring, used similarly as a protecting group.
Ethylene carbonate: A cyclic carbonate used in the production of polymers and as a solvent.
2-Methyl-1,3-dioxolane: A simpler dioxolane derivative used in organic synthesis.
Uniqueness
1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the pentanone chain. This combination makes it a valuable intermediate in various synthetic pathways, offering both protection and reactivity in a single molecule .
Propriétés
Numéro CAS |
42397-31-9 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-dioxolan-2-yl)pentan-3-one |
InChI |
InChI=1S/C9H16O3/c1-3-8(10)4-5-9(2)11-6-7-12-9/h3-7H2,1-2H3 |
Clé InChI |
SXWUQEQJUMCCLY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
